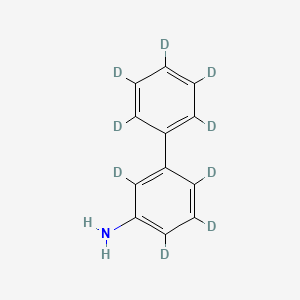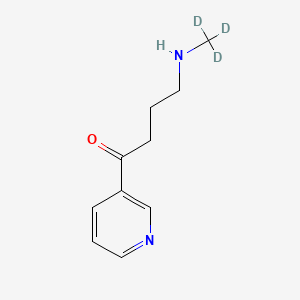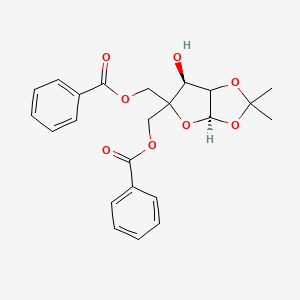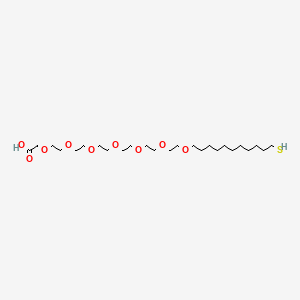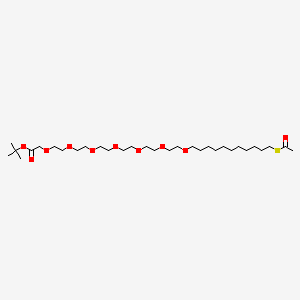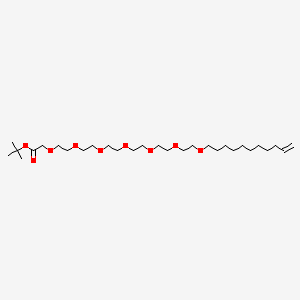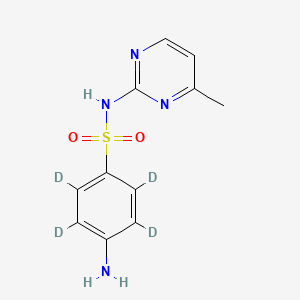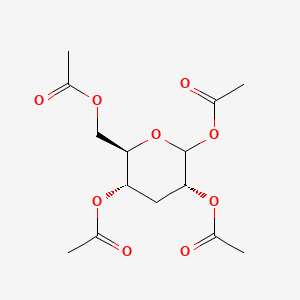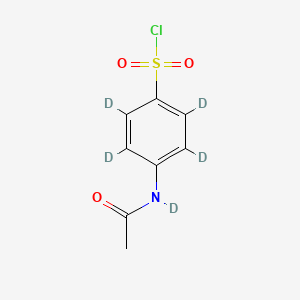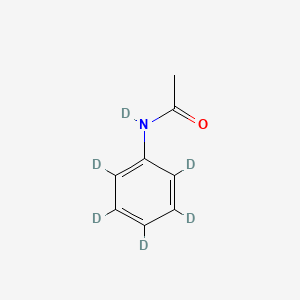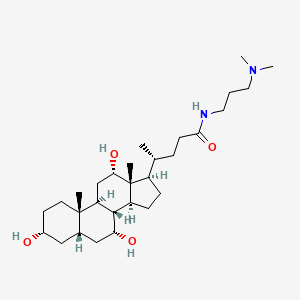
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is a chemical compound that belongs to the category of methylated glucose derivatives. It is a disaccharide composed of two glucose molecules linked by a glycosidic bond. This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport and metabolism without interference from normal glucose metabolism .
科学的研究の応用
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in studies of glucose transport and metabolism, as it is a non-metabolizable analog of glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of bio-based materials and as a preservative in cosmetics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a glucose derivative. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the formation of the glycosidic bond. For example, the glycosylation reaction can be carried out using a glycosidase from Dictyoglomus thermophilum, which efficiently catalyzes the formation of the glycosidic bond under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes are designed to be efficient and cost-effective, utilizing biocatalysts to achieve high yields of the desired product. The use of enzymes in industrial production minimizes the need for harsh chemicals and reduces the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
作用機序
The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .
類似化合物との比較
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl alpha-D-glucopyranoside: Another methylated glucose derivative, but with a different glycosidic linkage.
Methyl beta-D-glucopyranoside: Similar to this compound, but with a single glucose unit.
Methyl alpha-D-galactopyranoside: A methylated galactose derivative with similar properties but different sugar composition
These compounds share structural similarities but differ in their glycosidic linkages and sugar composition, which can affect their chemical properties and biological activities.
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-FCSQJVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858056 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-19-7 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?
A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
